![molecular formula C13H8BrN3OS2 B2635594 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 380549-69-9](/img/structure/B2635594.png)
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with a bromo group and a carboxamide group, which is further connected to a thiazole ring and a pyridine ring
作用机制
Target of Action
The primary target of TCMDC-123868, also known as 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE, is the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123868 interacts with its target, PfCLK3, by inhibiting its function . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival . This interaction results in the death of the parasite, making TCMDC-123868 a potential antimalarial drug .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123868 affects the RNA splicing pathway in the Plasmodium falciparum parasite . Disruption of this pathway prevents the parasite from correctly processing its RNA, which is essential for its survival .
Pharmacokinetics
falciparum killing assays suggests it may have favorable pharmacokinetic properties .
Result of Action
The result of TCMDC-123868’s action is the death of the Plasmodium falciparum parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-123868 prevents the parasite from surviving in the blood stage, which is crucial for the progression of malaria .
生化分析
Biochemical Properties
TCMDC-123868 has been found to interact with the enzyme PfCLK3, a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing . This interaction is crucial for the survival of the blood stage of Plasmodium falciparum . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, TCMDC-123868 has been shown to have significant impact on Plasmodium falciparum, the most deadly malaria parasite . The compound influences cell function by inhibiting the activity of PfCLK3, thereby disrupting RNA splicing within the parasite . This disruption can lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
Molecular Mechanism
The molecular mechanism of TCMDC-123868 involves its interaction with PfCLK3 . The compound binds to the enzyme, inhibiting its activity and disrupting the process of RNA splicing within the parasite . This disruption can lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).
Suzuki Cross-Coupling Reaction: The intermediate compound is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate reactions.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield various aryl-substituted thiophene derivatives .
科学研究应用
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its heterocyclic structure is of interest for developing drugs with various biological activities.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
相似化合物的比较
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromo substituent, used in various synthetic applications.
N-(Pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar structural motifs, used in medicinal chemistry and materials science.
Uniqueness
5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring with a thiazole and pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in drug development and materials science.
属性
IUPAC Name |
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFOQABHVJICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
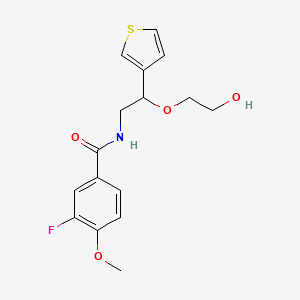
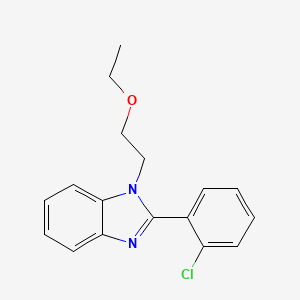
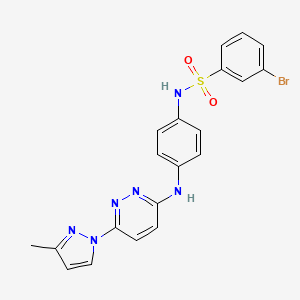
![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)
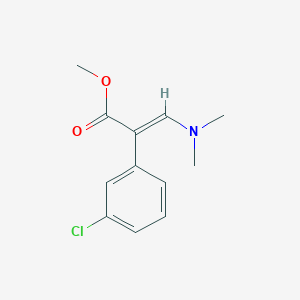
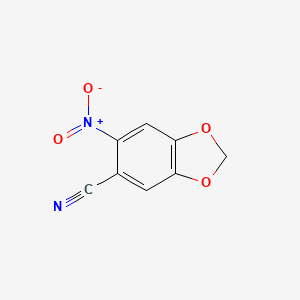
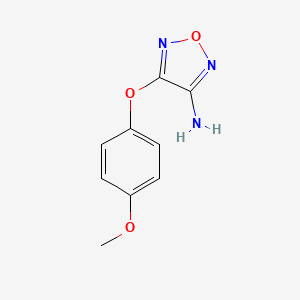
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)
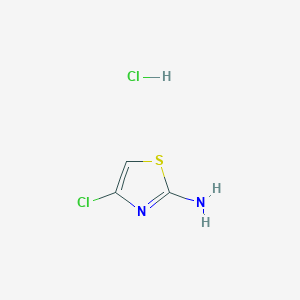
![N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)

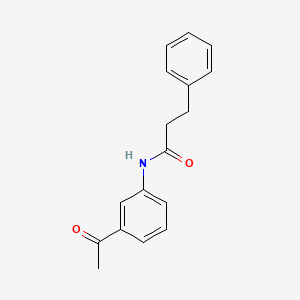
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2635534.png)
